molecular formula C11H22N2 B1426585 9-Methyl-3,9-diazaspiro[5.6]dodecane CAS No. 1308384-45-3

9-Methyl-3,9-diazaspiro[5.6]dodecane

Cat. No. B1426585
M. Wt: 182.31 g/mol
InChI Key: DZAMDNTYVOESPM-UHFFFAOYSA-N
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Description

“9-Methyl-3,9-diazaspiro[5.6]dodecane” is a chemical compound with the CAS Number: 1308384-45-3 . It has a molecular weight of 182.31 . The IUPAC name for this compound is also 9-methyl-3,9-diazaspiro[5.6]dodecane .


Molecular Structure Analysis

The molecule contains a total of 36 bonds. There are 14 non-H bonds, 1 six-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Physical And Chemical Properties Analysis

The compound is in liquid form . The storage temperature is room temperature .

Scientific Research Applications

Novel Spiro Scaffolds in Drug Discovery

A significant application of diazaspirocycles, such as 9-Methyl-3,9-diazaspiro[5.6]dodecane, is their role in drug discovery, particularly as novel spiro scaffolds. These structures are inspired by bioactive natural products and serve as versatile building blocks in the synthesis of potential pharmaceuticals. They have been designed for easy conversion into lead generation libraries, useful in medicinal chemistry and drug development (Jenkins et al., 2009).

CCR8 Antagonists for Respiratory Diseases

Compounds derived from diazaspirocycles, including 9-Methyl-3,9-diazaspiro[5.6]dodecane, have been identified as CCR8 antagonists. These are explored for their potential in treating chemokine-mediated diseases, especially respiratory illnesses such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Synthetic Pathways to Diazaspirocycles

The synthesis of diazaspiro[5.5]undecane derivatives, closely related to 9-Methyl-3,9-diazaspiro[5.6]dodecane, has been a focus of research, developing methods for creating symmetrical and unsymmetrical derivatives. These pathways are crucial for the broader application of these compounds in various scientific fields (Rice, Grogan, & Freed, 1964).

Photophysical Studies and Synthesis

Studies on the photophysical properties of diazaspirocycles are also notable. Such research involves examining the solvent effects on these compounds' photophysical behavior, which is vital for understanding their potential applications in photochemistry and materials science (Aggarwal & Khurana, 2015).

Applications in GABAAR Antagonists

Diazaspiro[5.5]undecane-based compounds have been explored as γ-aminobutyric acid type A receptor (GABAAR) antagonists. These studies focus on their potential in peripheral GABAAR inhibition, which has implications for understanding and potentially treating various neurological and psychiatric disorders (Bavo et al., 2021).

Glycoprotein IIb-IIIa Antagonists

The 3,9-diazaspiro[5.5]undecane nucleus, similar to the 9-Methyl-3,9-diazaspiro[5.6]dodecane structure, has been used to develop novel glycoprotein IIb-IIIa antagonists. These compounds serve as platelet aggregation inhibitors, demonstrating the utility of spirocyclic structures in cardiovascular therapeutics (Smyth et al., 2001).

Asymmetric Synthesis in Marine Natural Toxins

The asymmetric formation of azaspiro[5.6]dodec-9-ene systems, closely related to 9-Methyl-3,9-diazaspiro[5.6]dodecane, has been studied in the context of synthesizing marine natural toxins. This research has implications for developing novel synthetic routes to complex natural products (Ishihara et al., 2002).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

9-methyl-3,9-diazaspiro[5.6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13-9-2-3-11(6-10-13)4-7-12-8-5-11/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAMDNTYVOESPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(CCNCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-3,9-diazaspiro[5.6]dodecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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